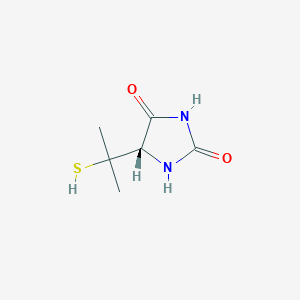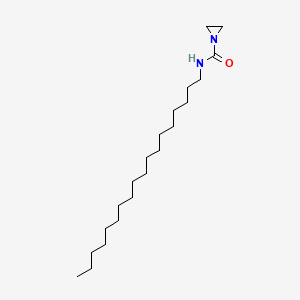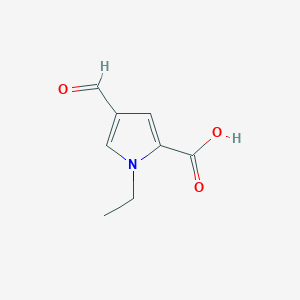
N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide is a compound of interest in various fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes an oxazolidine ring, a carboxamide group, and a methylsulfinylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazolidine ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the acylation of the oxazolidine intermediate with an acetylating agent such as acetic anhydride or acetyl chloride.
Attachment of the methylsulfinylphenyl group: This can be accomplished through a nucleophilic substitution reaction, where a suitable phenyl derivative is introduced to the oxazolidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the amine derivative.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: Used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide involves its interaction with specific molecular targets. The oxazolidine ring and carboxamide group can participate in hydrogen bonding and other interactions with proteins or enzymes, potentially inhibiting their activity. The methylsulfinylphenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-acetyl-N-(4-methylsulfonylphenyl)-1,3-oxazolidine-2-carboxamide
- N-acetyl-N-(4-methylthio phenyl)-1,3-oxazolidine-2-carboxamide
- N-acetyl-N-(4-methylphenyl)-1,3-oxazolidine-2-carboxamide
Uniqueness
N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide is unique due to the presence of the methylsulfinyl group, which can undergo specific chemical reactions and interactions that are not possible with other similar compounds. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications.
Propriétés
Formule moléculaire |
C13H16N2O4S |
|---|---|
Poids moléculaire |
296.34 g/mol |
Nom IUPAC |
N-acetyl-N-(4-methylsulfinylphenyl)-1,3-oxazolidine-2-carboxamide |
InChI |
InChI=1S/C13H16N2O4S/c1-9(16)15(13(17)12-14-7-8-19-12)10-3-5-11(6-4-10)20(2)18/h3-6,12,14H,7-8H2,1-2H3 |
Clé InChI |
MUEWSBGIKZHNGT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)S(=O)C)C(=O)C2NCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B12948281.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12948285.png)
